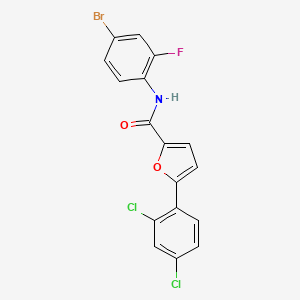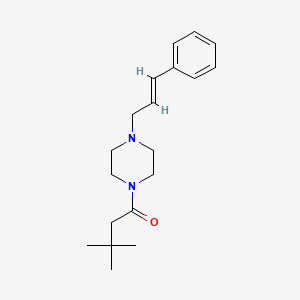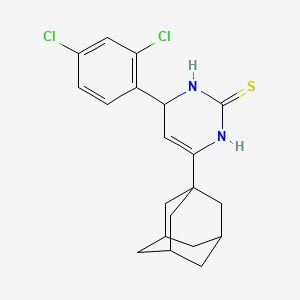![molecular formula C27H24N2O3S B5036428 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B5036428.png)
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a sulfonamide linkage, and an acrylamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-{[(2,4-dimethylphenyl)amino]sulfonyl}aniline. This intermediate is then reacted with 3-(1-naphthyl)acryloyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is maintained at a low temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic methods can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the naphthyl and acrylamide moieties may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)acrylamide
- N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(2-naphthyl)acrylamide
- N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-anthracenyl)acrylamide
Uniqueness
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group, in particular, enhances its ability to interact with hydrophobic regions in biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-19-10-16-26(20(2)18-19)29-33(31,32)24-14-12-23(13-15-24)28-27(30)17-11-22-8-5-7-21-6-3-4-9-25(21)22/h3-18,29H,1-2H3,(H,28,30)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGGIIOPMNWDDS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea](/img/structure/B5036345.png)

![N-(4-METHOXYBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5036354.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)
![N-(4-CHLOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5036367.png)
![1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B5036373.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B5036396.png)
![2-methoxy-N-{3-methyl-4-[(morpholin-4-ylacetyl)amino]phenyl}benzamide](/img/structure/B5036397.png)
![1,3-dimethyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036402.png)
![N-[2-(acetylamino)ethyl]-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5036405.png)

![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B5036418.png)
![N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5036424.png)
